Cas no 81210-11-9 (1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-)
![1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- structure](https://it.kuujia.com/scimg/cas/81210-11-9x500.png)
81210-11-9 structure
Nome del prodotto:1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-
1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-
- (2S,3R,4R,4aS,5R,7R,8aS)-2,7-dihydroxy-3-[(2R)-1-hydroxybutan-2-yl]-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-3-((1R)-1-(hydroxymethyl) propyl)-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-, (2S, 3R,4R,4aS,5R,7R,8aS)-rel-
- Deacyl-FR 225654
- Stemphyloxin I
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-3-((1R)-1-(hydroxymethyl)propyl)-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-, (2S,3R,4R,4aS,5R,7R,8aS)-rel-
- 81210-11-9
- CHEBI:145070
- (2S,3R,4R,4aS,5R,7R,8aS)-2,7-dihydroxy-3-[(2R)-1-hydroxybutan-2-yl]-4-[(2Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
- AKOS040754089
-
- Inchi: InChI=1S/C21H34O6/c1-6-13(11-23)17-20(4,15(24)7-8-22)16-12(2)9-19(3,26)10-14(16)18(25)21(17,5)27/h7-8,12-14,16-17,22-23,26-27H,6,9-11H2,1-5H3/b8-7-/t12-,13+,14+,16+,17-,19-,20-,21+/m1/s1
- Chiave InChI: YRECHDUAXCBBOZ-HOCCXODSSA-N
- Sorrisi: CCC(CO)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO
Proprietà calcolate
- Massa esatta: 382.235539
- Massa monoisotopica: 382.235539
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 630
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 115
Proprietà sperimentali
- Densità: 1.162
- Punto di ebollizione: 560.9°C at 760 mmHg
- Punto di infiammabilità: 307.1°C
- Indice di rifrazione: 1.528
1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- Letteratura correlata
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
81210-11-9 (1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-) Prodotti correlati
- 2375259-37-1(2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride)
- 2171343-30-7(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid)
- 79886-55-8(N-Succinimidyl 4-(p-Maleimidophenyl)butyrate)
- 1353958-71-0((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride)
- 5535-03-5(methyl 4-(oxiran-2-yl)methoxybenzoate)
- 2229016-49-1(1-{3-(dimethylamino)methyl-4-hydroxyphenyl}ethane-1,2-diol)
- 736942-25-9(N-(2-hydroxyethyl)-N'-propylethanediamide)
- 2227685-93-8((3R)-3-hydroxy-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid)
- 2168363-49-1(5-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid)
- 1018473-06-7(2-6-(methylsulfanyl)pyrimidin-4-ylacetonitrile)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
